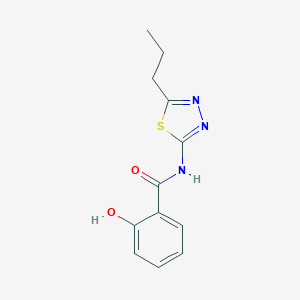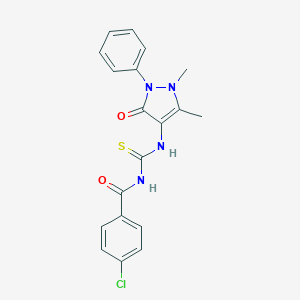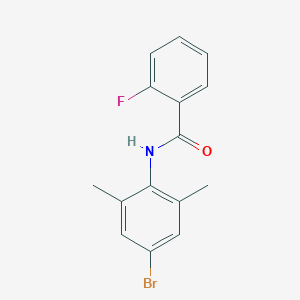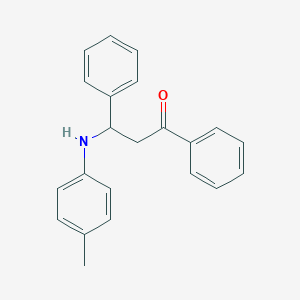![molecular formula C17H19N3O2 B374151 (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B374151.png)
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrobenzylidene group attached to a benzenediamine core, with diethyl groups on the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the condensation reaction between N1,N~1~-diethyl-1,4-benzenediamine and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Various substituted derivatives of the aromatic ring.
科学研究应用
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE may have applications in various fields, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(4E)-N1,N1-DIETHYL-N4-[(2-NITROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE: Similar Schiff bases with different substituents on the aromatic ring or different alkyl groups on the nitrogen atoms.
N~1~,N~1~-dimethyl-N~4~-(2-nitrobenzylidene)-1,4-benzenediamine: A similar compound with methyl groups instead of ethyl groups.
N~1~,N~1~-diethyl-N~4~-(4-nitrobenzylidene)-1,4-benzenediamine: A similar compound with the nitro group in a different position on the benzylidene group.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other Schiff bases.
属性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H19N3O2/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20(21)22/h5-13H,3-4H2,1-2H3 |
InChI 键 |
XGEMBWZUWCISAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)
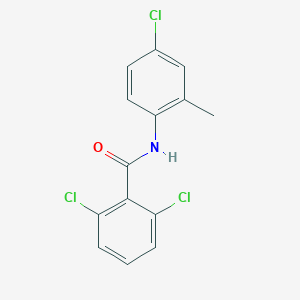
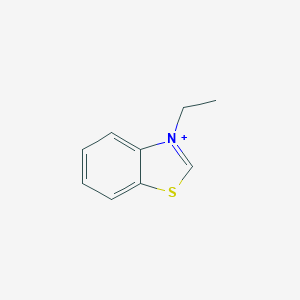
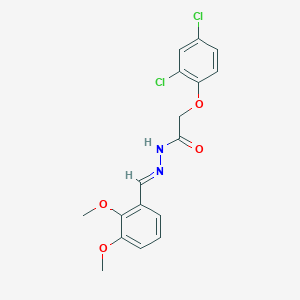
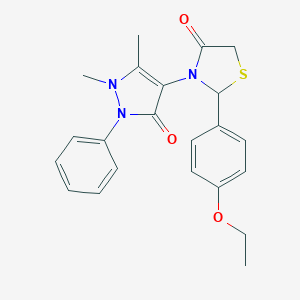
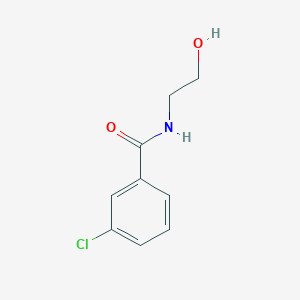

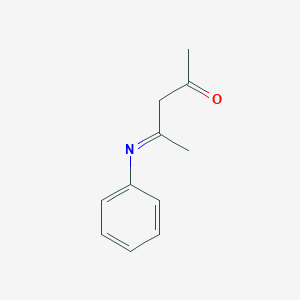
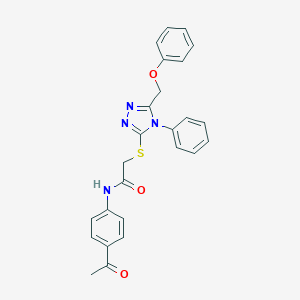
![N-(4-chlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B374089.png)
